N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring three distinct pharmacophoric motifs:
- 5-Methyl-1,3,4-thiadiazole: A sulfur- and nitrogen-containing heterocycle known for its bioisosteric properties and role in enhancing metabolic stability .
- Pyrazole core: Substituted at position 3 with a morpholine-4-carbonyl group and at position 5 with a thiophen-2-yl group.
- Acetamide linker: Bridges the thiadiazole and pyrazole units, offering conformational flexibility for target binding.
Cyclocondensation of thiosemicarbazides with carbon disulfide to form the thiadiazole core .
Functionalization of the pyrazole ring via coupling reactions with morpholine carbonyl chloride and thiophene derivatives.
Acetamide linkage formation using chloroacetyl chloride and subsequent nucleophilic substitution .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S2/c1-11-19-20-17(28-11)18-15(24)10-23-13(14-3-2-8-27-14)9-12(21-23)16(25)22-4-6-26-7-5-22/h2-3,8-9H,4-7,10H2,1H3,(H,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSKWJHCICBKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole and pyrazole cores. The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with formic acid, while the pyrazole ring can be formed via the reaction of hydrazine with β-diketones.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can help improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of various substituted pyrazoles and thiadiazoles.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Medicinal Chemistry: It has been studied for its cytotoxic properties and potential use as an anticancer agent.
Material Science: Its unique structure makes it suitable for use in the development of new materials with specific properties.
Biology: Research has explored its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The thiadiazole and pyrazole rings can bind to enzymes and receptors, leading to biological responses. The exact mechanism may involve the inhibition of certain pathways or modulation of receptor activity.
Comparison with Similar Compounds
Key Observations :
- Bioactivity : Compounds 4g and 4h () demonstrate anticancer activity, likely due to the thiadiazole-piperazine-acetamide framework. The target compound’s morpholine and thiophene groups may enhance selectivity for kinases or GPCRs.
- Solubility : Morpholine-containing derivatives (e.g., target compound, ) exhibit improved aqueous solubility compared to halogenated analogues (4g, 4h).
Morpholine-Functionalized Analogues
Key Observations :
- Binding Interactions: Morpholine’s oxygen atoms facilitate hydrogen bonding with target proteins.
- Synthetic Routes : Morpholine incorporation often occurs via nucleophilic substitution (e.g., reaction with 4-(chloroacetyl)morpholine) .
Thiophene-Substituted Derivatives
Key Observations :
- Electronic Effects: Thiophene’s electron-rich aromatic system enhances binding to hydrophobic pockets.
- Synthetic Flexibility : Thiophene incorporation typically involves Suzuki coupling or alkylation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
